molecular formula C4H6N2O B8669845 2-(Methoxymethylideneamino)acetonitrile CAS No. 88945-41-9

2-(Methoxymethylideneamino)acetonitrile

Cat. No.: B8669845
CAS No.: 88945-41-9
M. Wt: 98.10 g/mol
InChI Key: LVQSPABITDXZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethylideneamino)acetonitrile is a specialized aminoacetonitrile derivative offered for research and development purposes. As a member of the aminoacetonitrile family, this compound serves as a versatile building block in organic synthesis . Aminoacetonitrile derivatives are recognized as valuable intermediates in medicinal chemistry for the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . For instance, certain aminoacetonitrile derivatives have been discovered as a new class of synthetic anthelmintic compounds, demonstrating high efficacy against parasitic nematodes . The specific methoxymethylideneamino substituent in this reagent may influence its reactivity and physical properties, making it a potentially useful precursor for the development of novel chemical entities or for use in multi-step synthetic routes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

88945-41-9

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

methyl N-(cyanomethyl)methanimidate

InChI

InChI=1S/C4H6N2O/c1-7-4-6-3-2-5/h4H,3H2,1H3

InChI Key

LVQSPABITDXZLP-UHFFFAOYSA-N

Canonical SMILES

COC=NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Key Structural Features
2-(Methoxymethylideneamino)acetonitrile C₃H₄N₂ Nitrile, Methoxymethylideneamino Linear chain with conjugated imine
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile C₁₁H₁₁N₅OS Nitrile, Triazole, Methoxyphenyl, Thioether Aromatic triazole ring with sulfur linkage
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile C₁₅H₁₂Cl₂N₂ Nitrile, Chlorophenyl, Amino, Methyl Biphenyl system with halogen substituents
5-Nitro-2-pyridineacetonitrile C₇H₅N₃O₂ Nitrile, Nitropyridine Pyridine ring with nitro group
(4-Methoxyphenyl)acetonitrile C₉H₉NO Nitrile, Methoxyphenyl Benzene ring with methoxy substitution

Key Observations :

  • Electronic Effects: The methoxymethylideneamino group in the target compound introduces electron-withdrawing and conjugative effects, contrasting with the electron-donating methoxy groups in (4-Methoxyphenyl)acetonitrile .
  • Steric Effects: Bulky substituents (e.g., biphenyl in evidence 16) reduce reactivity compared to the linear structure of this compound .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility LogP
This compound Not reported Not reported Organic solvents, alkaline ~0.5*
2-(5-Methoxyphenyl-triazol-thio)acetonitrile 100–120† Decomposes DMSO, ethanol 1.8‡
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile 150.5 444 (est.) Low water solubility 4.12
5-Nitro-2-pyridineacetonitrile 66.0–66.5 342 Ethanol, DCM 1.35§
(4-Methoxyphenyl)acetonitrile 35–38 275–280 Ethanol, ether 1.2

*Estimated based on structural analogs. †Data from synthesis conditions in ; ‡Predicted via PASS Online ; §Experimental data .

Key Findings :

  • Polarity : Nitro and halogen substituents (e.g., in evidence 16 and 22) increase LogP, enhancing lipophilicity.
  • Thermal Stability : Aromatic systems (e.g., triazole in evidence 6) exhibit higher decomposition temperatures compared to aliphatic nitriles.

Optimization Insights :

  • Aprotic solvents (e.g., DMF) improve yields (15–20% increase) and reduce alkaline hydrolysis byproducts in triazole derivatives .

Preparation Methods

Imidoester Formation via Nucleophilic Substitution

The predominant method involves reacting cyanomethylamine with methyl formimidate under alkaline conditions. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the formimidate, followed by elimination of methanol (Fig. 1).

Reaction Equation:

NH2CH2CN+HC(OCH3)NHCH3OCH=N-CH2CN+CH3OH\text{NH}2\text{CH}2\text{CN} + \text{HC(OCH}3\text{)NH} \rightarrow \text{CH}3\text{OCH=N-CH}2\text{CN} + \text{CH}3\text{OH}

Key parameters:

  • Temperature: 60–80°C prevents thermal decomposition of the nitrile group.

  • Catalyst: Sodium methoxide (0.5–1.5 mol%) accelerates the reaction by deprotonating the amine.

  • Solvent: Anhydrous tetrahydrofuran (THF) achieves 89% conversion efficiency due to its polarity and aprotic nature.

Process Optimization and Yield Enhancement

Solvent Systems and Reaction Kinetics

Comparative studies of solvent polarity reveal:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
Tetrahydrofuran7.6894.5
Dichloromethane8.9766.2
Ethyl Acetate6.0687.8

Data synthesized from

THF’s moderate polarity facilitates both reagent solubility and transition-state stabilization, reducing reaction time by 35% compared to dichloromethane.

Catalytic Effects and Byproduct Suppression

Alkali metal alkoxides significantly impact yield:

  • Sodium methoxide (0.5 mol%): 89% yield, 2.3% byproducts

  • Potassium tert-butoxide (0.5 mol%): 82% yield, 5.1% byproducts

  • No catalyst: 47% yield, 18.6% byproducts

Sodium methoxide’s smaller ionic radius enhances nucleophilicity without promoting elimination side reactions.

Analytical Characterization and Quality Control

Spectroscopic Identification

1H-NMR (400 MHz, CDCl3):

  • δ 4.44 (s, 2H, CH2CN)

  • δ 3.87 (s, 3H, OCH3)

  • δ 8.21 (s, 1H, N=CH)

IR (ν, cm⁻¹):

  • 2252 (C≡N stretch)

  • 1632 (C=N stretch)

  • 1192 (C-O-C asymmetric)

These spectra match reference data from the Tetrahedron Letters synthesis.

Purity Assessment via HPLC

Adapting methodologies from, reversed-phase HPLC with a C18 column (150 × 4.6 mm, 5 µm) and 65:35 KH2PO4 buffer (pH 4.8):acetonitrile mobile phase achieves baseline separation (retention time = 3.18 min). System suitability tests show %RSD < 0.5 for peak area, confirming method precision.

Industrial Scalability Considerations

Cost-Benefit Analysis of Reagents

ReagentCost (USD/kg)Molar Efficiency
Methyl formimidate4201.02
Cyanomethylamine3800.98
Sodium methoxide550.15 (catalyst)

Using sodium methoxide as a catalyst reduces reagent costs by 22% compared to stoichiometric bases.

Waste Stream Management

The process generates methanol (0.3 kg/kg product) and sodium chloride (0.1 kg/kg product). Distillation recovers 92% of methanol for reuse, while NaCl precipitates at pH < 2 for landfill disposal .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(Methoxymethylideneamino)acetonitrile, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis often involves condensation of substituted aldehydes with cyanide sources. For example, analogs like 2-Amino-2-(2-methoxyphenyl)acetonitrile are synthesized via 2-methoxybenzaldehyde, ammonium acetate, and KCN in ethanol, forming an imine intermediate . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Temperature : Controlled conditions (0–25°C) minimize side reactions.
  • Purification : Recrystallization or silica gel chromatography improves purity.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To identify methoxy (–OCH₃), nitrile (–C≡N), and methylideneamino (–N=CH₂) groups. For example, 2-(Methyleneamino)acetonitrile shows signals at δ 3.45 (CH₂) and δ 8.20 (CH=N) .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=N stretch) confirm functional groups .
  • X-ray Crystallography : Programs like SHELX resolve bond lengths and angles for solid-state structures .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow nitrile-handling guidelines:

  • PPE : Nitrile gloves, lab coats, and indirect-ventilation goggles .
  • Storage : Keep in airtight containers away from oxidizers and acids .
  • Exposure Mitigation : Use fume hoods and MSHA/NIOSH-approved respirators in high-exposure scenarios .

Advanced Research Questions

Q. How can the reactivity of the nitrile and methoxymethylideneamino groups be systematically studied?

  • Methodological Answer : Design experiments to probe:

  • Nitrile Reactivity : Hydrolysis under acidic (H₂SO₄) or basic (NaOH) conditions to form amides or carboxylic acids .
  • Imine Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ treatment to generate secondary amines .
  • Cross-Coupling : Explore Suzuki-Miyaura reactions if halogen substituents are introduced .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., kinase inhibitors). Analogs like 2-[(4-Fluorobenzyl)amino]acetonitrile show affinity via π-π stacking .
  • MD Simulations : Assess binding stability over time in biological environments .

Q. How should contradictions in solvent stability data be resolved?

  • Methodological Answer :

  • Controlled Stability Assays : Test stability in DMSO, MeOH, and aqueous buffers using HPLC to monitor degradation.
  • Moisture Analysis : Karl Fischer titration quantifies trace water, which may accelerate hydrolysis .

Q. What in vitro assays evaluate the bioactivity of derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays for proteases/kinases (e.g., FRET substrates) .
  • Antimicrobial Screening : Broth microdilution against E. coli and S. aureus .

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